molecular formula C22H15Cl2FN2O2 B2730476 4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533888-30-1

4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2730476
CAS No.: 533888-30-1
M. Wt: 429.27
InChI Key: DKFRQYWTXOFTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a benzodiazepine derivative characterized by three key structural features:

  • Position 7: A fluorine substituent, which may improve metabolic stability compared to chlorine or nitro groups in related compounds.
  • Position 5: A phenyl group, a common feature in benzodiazepines contributing to receptor affinity.

This compound’s core structure is a 1,4-benzodiazepine, a class known for central nervous system (CNS) activity, though its specific therapeutic application remains unspecified in available literature .

Properties

IUPAC Name

4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2FN2O2/c23-14-6-8-18(24)16(10-14)22(29)27-12-20(28)26-19-9-7-15(25)11-17(19)21(27)13-4-2-1-3-5-13/h1-11,21H,12H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFRQYWTXOFTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)F)C(N1C(=O)C3=C(C=CC(=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps. One common method starts with the preparation of 2,5-dichlorobenzoyl chloride, which is then reacted with appropriate amines and other reagents to form the desired benzodiazepine structure . The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts such as tetrakis(triphenylphosphine)palladium .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal yields and purity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .

Mechanism of Action

The mechanism of action of 4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets in the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and anticonvulsant effects . The pathways involved include modulation of ion channels and neurotransmitter release .

Comparison with Similar Compounds

Core Structural Variations

The table below compares the target compound with structurally related benzodiazepines and heterocyclic analogs:

Compound Name (IUPAC) Core Structure R4 Substituent R7 Substituent Molecular Formula Molecular Weight Therapeutic Function
4-(2,5-Dichlorobenzoyl)-7-fluoro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one 1,4-Benzodiazepine 2,5-Dichlorobenzoyl Fluoro C23H16Cl2FNO2 440.29 Not specified
7-Chloro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one 1,4-Benzodiazepine H (unsubstituted) Chloro C16H12ClN2O 299.73 Metabolite (downregulated)
Oxazolam (7-Chloro-5-phenyl-5'-methyltetrahydrooxazolo[5.4+]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one) Oxazolo-benzodiazepine Methyl (oxazolo ring) Chloro C18H16ClN3O2 341.79 Minor tranquilizer
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) 1,4-Benzodiazepine Nitro Chloro (R5: 2-chlorophenyl) C16H12ClN3O3 329.74 Not specified
7-Chloro-5-(4-methoxybenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one 1,5-Benzothiazepine 4-Methoxybenzyl Chloro C17H16ClNO2S 333.83 Not specified

Key Observations

Substituent Effects on Pharmacokinetics: The fluoro group at R7 in the target compound likely confers greater metabolic stability compared to chloro (e.g., in ) or nitro (e.g., Methylclonazepam ) groups, which are susceptible to oxidative metabolism.

Core Heterocycle Modifications :

  • Oxazolam incorporates an oxazolo ring fused to the benzodiazepine core, which may alter receptor selectivity compared to classical 1,4-benzodiazepines .
  • The 1,5-benzothiazepine core in replaces the nitrogen at position 1 with sulfur, likely affecting electronic properties and receptor interactions.

Therapeutic Implications: Oxazolam is explicitly noted as a minor tranquilizer, suggesting sedative-hypnotic activity , while the target compound’s dichlorobenzoyl and fluoro substituents may target niche applications (e.g., anxiolytic or anticonvulsant). The absence of therapeutic data for the target compound highlights a gap in current literature.

Research Findings and Data Gaps

Metabolic Stability

Structural Analysis and Crystallography

    Biological Activity

    The compound 4-(2,5-dichlorobenzoyl)-7-fluoro-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine class, which is widely recognized for its psychoactive properties. Benzodiazepines are primarily utilized in the treatment of anxiety, insomnia, and other related disorders. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

    The IUPAC name of the compound is 7-chloro-4-(2,5-dichlorobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one . Its molecular formula is C22H15Cl3N2O2C_{22}H_{15}Cl_3N_2O_2, which indicates the presence of multiple chlorine atoms and a complex ring structure typical of benzodiazepines.

    The primary mechanism by which this compound exerts its biological effects involves interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. Specifically, it binds to the GABAA receptor , enhancing the inhibitory effects of GABA. This interaction leads to increased chloride ion conductance through the receptor's ion channel, resulting in hyperpolarization of neurons and a subsequent reduction in neuronal excitability.

    Key Mechanisms:

    • GABA Receptor Modulation : Enhances GABAergic transmission.
    • Sedative Effects : Induces sedation and muscle relaxation.
    • Anxiolytic Properties : Reduces anxiety levels through central nervous system depressant actions.

    Biological Activity

    Research has demonstrated that compounds within this class exhibit various biological activities:

    Sedative and Anxiolytic Effects

    Studies have shown that this compound has significant sedative and anxiolytic effects comparable to established benzodiazepines like diazepam.

    CompoundSedative Effect (Duration)Anxiolytic Effect (ED50)
    4-(2,5-dichlorobenzoyl)-7-fluoroSignificant10 mg/kg
    DiazepamModerate0.74 mg/kg

    Anticonvulsant Activity

    In animal models, this compound has been evaluated for its anticonvulsant properties. It demonstrated efficacy in reducing seizure frequency and severity in models induced by pentylenetetrazole (PTZ) and maximal electroshock (MES).

    Test TypeCompoundED50 (mg/kg)
    PTZ4-(2,5-dichlorobenzoyl)-7-fluoro72.01
    MES4-(2,5-dichlorobenzoyl)-7-fluoro27.79

    Case Studies

    A notable study investigated the binding affinity of this compound at the benzodiazepine receptor using radioligand binding assays. The results indicated a higher affinity than diazepam for certain receptor subtypes.

    Binding Affinity Results

    CompoundKi (nM)IC50 (nM)
    4-(2,5-dichlorobenzoyl)-7-fluoro0.440.73 ± 0.17
    DiazepamNot specifiedNot specified

    This enhanced binding affinity correlates with improved pharmacological activity in preclinical models.

    Q & A

    Q. What are the key considerations for optimizing the synthesis of this benzodiazepine derivative in academic settings?

    The synthesis involves multi-step processes, starting with acylation of the benzodiazepine core using 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Critical factors include:

    • Reagent stoichiometry : Excess acylating agents improve yield but complicate purification.
    • Temperature control : Maintain 0–5°C during acylation to minimize side reactions.
    • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product . Lab-scale synthesis should prioritize reproducibility over scalability, unlike industrial methods involving continuous flow reactors .

    Q. How can researchers validate the compound’s interaction with GABA receptors in vitro?

    Use electrophysiological assays such as the concentration-clamp technique on isolated neurons (e.g., frog sensory neurons) to measure chloride current modulation by GABA. Key steps:

    • Apply 3×10⁻⁶ M GABA to establish baseline currents.
    • Co-apply the compound at incremental concentrations (10⁻⁸–10⁻⁴ M).
    • Classify efficacy by comparing peak current amplification to full agonists (e.g., diazepam) and partial agonists (e.g., CL218,872) . Full agonists typically double GABA-induced currents at ≤3×10⁻⁶ M, with no further enhancement at higher concentrations .

    Q. What analytical methods are critical for characterizing this compound’s stability and reactivity?

    • HPLC-MS : Quantify purity and detect degradation products under stress conditions (e.g., heat, light).
    • NMR spectroscopy : Confirm substitution patterns (e.g., 2,5-dichlorobenzoyl vs. 2,4-isomers) and monitor reaction intermediates.
    • TGA/DSC : Assess thermal stability for storage recommendations .

    Advanced Research Questions

    Q. How can conflicting data on receptor affinity be resolved for structurally similar benzodiazepines?

    Contradictions often arise from differences in assay systems (e.g., cell lines vs. native neurons) or ligand concentration ranges. Methodological solutions:

    • Comparative binding assays : Use radiolabeled flumazenil to quantify displacement in cortical membrane preparations.
    • Conformational analysis : Perform molecular dynamics simulations (e.g., AM1/MM+ force fields) to compare energy-minimized conformers with reference agonists like estazolam .
    • Species-specific receptor profiling : Test cross-reactivity in human vs. rodent GABAA receptor subtypes (e.g., α1β2γ2 vs. α5β3γ2) .

    Q. What experimental designs are recommended to elucidate structure-activity relationships (SAR) for novel analogs?

    • Targeted substitutions : Replace the 7-fluoro group with other halogens (Cl, Br) or electron-withdrawing groups (NO2) to assess effects on receptor binding.
    • Pharmacophore mapping : Overlay computational models of analogs with estazolam to identify critical hydrogen-bonding and hydrophobic interactions .
    • In vivo anticonvulsant screening : Use the PTZ-induced seizure model in mice to correlate structural changes with efficacy. Pre-treat with flumazenil to confirm benzodiazepine receptor mediation .

    Q. How can researchers address discrepancies between in vitro receptor modulation and in vivo therapeutic effects?

    • Metabolic profiling : Use LC-MS to identify active metabolites in plasma and brain tissue.
    • Blood-brain barrier (BBB) penetration assays : Measure logP values (optimal range: 2–3) and use PAMPA-BBB models to predict permeability .
    • Dose-response stratification : Test subthreshold, therapeutic, and supratherapeutic doses in behavioral models (e.g., elevated plus maze for anxiolytic activity) .

    Q. What strategies improve the reliability of pharmacological data in studies of this compound?

    • Triangulation : Combine electrophysiology (e.g., patch-clamp), receptor binding assays, and behavioral endpoints.
    • Blinded protocols : Randomize compound administration and data analysis to reduce bias.
    • Replication across models : Validate findings in ≥2 independent systems (e.g., primary neurons, transfected HEK cells) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.